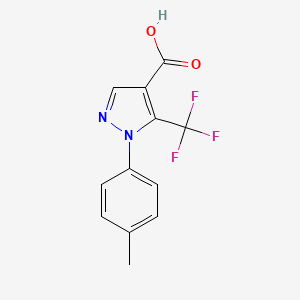

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Historical context and significance in heterocyclic chemistry

The development of pyrazole chemistry has its roots in the pioneering work of German chemists in the late 19th century, establishing a foundation that continues to influence modern heterocyclic research. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, marking the formal recognition of this important class of five-membered heterocyclic compounds. This nomenclatural establishment preceded the actual synthesis of the parent pyrazole compound, which was achieved by German chemist Hans von Pechmann in 1898 through the reaction of acetylene and diazomethane.

The historical significance of pyrazole derivatives in heterocyclic chemistry extends beyond their initial discovery to encompass their role as versatile scaffolds in organic synthesis and medicinal chemistry. Throughout the development of heterocyclic chemistry, pyrazole derivatives have played a crucial role and have been extensively studied due to their ready availability and diverse biological activities. The evolution of pyrazole chemistry has demonstrated the remarkable adaptability of this heterocyclic system, with substituted pyrazoles finding applications across multiple scientific disciplines.

The compound 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents a sophisticated evolution within the pyrazole family, incorporating multiple functional groups that enhance its chemical versatility. The integration of aromatic substitution, halogenated alkyl groups, and carboxylic acid functionality exemplifies the modern approach to heterocyclic compound design. This particular combination of substituents reflects the contemporary understanding of structure-activity relationships in heterocyclic chemistry, where specific functional group positioning can dramatically influence molecular properties and potential applications.

The significance of this compound within the broader context of heterocyclic chemistry lies in its demonstration of how traditional pyrazole frameworks can be modified to achieve specific electronic and steric properties. The presence of both electron-withdrawing and electron-donating groups within a single molecule creates opportunities for studying fundamental chemical phenomena while providing practical applications in various research fields. This multifunctional approach represents a hallmark of modern heterocyclic chemistry, where compound design increasingly focuses on achieving precise control over molecular properties through strategic functional group placement.

Nomenclature and classification in pyrazole chemistry

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically adhering to the Hantzsch-Widman system. This nomenclatural approach provides a systematic method for identifying the structural features of complex heterocyclic molecules by indicating the heteroatom types, ring size, and degree of saturation through standardized prefixes and suffixes.

According to the Hantzsch-Widman system, the parent heterocycle is designated as pyrazole, indicating a five-membered ring containing two adjacent nitrogen atoms. The term pyrazole itself derives from the combination of structural elements: a five-membered ring with two nitrogen heteroatoms in the 1,2-positions, resulting in the suffix "azole" being applied to indicate the presence of nitrogen atoms within the aromatic ring system. This systematic approach ensures consistent identification of the core heterocyclic framework regardless of substitution patterns.

The complete nomenclature of this compound reflects its complex substitution pattern through a systematic numbering system that assigns positions to each substituent. The 4-methylphenyl group is attached to the nitrogen atom at position 1 of the pyrazole ring, as indicated by the prefix "1-(4-Methylphenyl)". The trifluoromethyl substituent occupies position 5 of the pyrazole ring, designated as "5-(trifluoromethyl)", while the carboxylic acid functional group is located at position 4, indicated by the suffix "4-carboxylic acid". This systematic numbering ensures unambiguous identification of the molecular structure and facilitates communication within the scientific community.

Alternative nomenclatural approaches exist for this compound, including common names and trade designations that may emphasize different structural features. The compound is sometimes referred to as "1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid", where the 4-methylphenyl group is designated using the traditional "p-tolyl" nomenclature. Additionally, various database identifiers and registry numbers, such as the Chemical Abstracts Service number 98534-84-0, provide universal reference points for compound identification across different information systems.

The classification of this compound within the broader pyrazole family emphasizes its position as a highly substituted derivative with specific electronic and steric characteristics. The presence of three distinct functional groups - an aromatic substituent, a halogenated alkyl group, and a carboxylic acid moiety - places this compound in the category of multifunctional pyrazole derivatives. This classification has important implications for understanding the compound's chemical behavior, as each functional group contributes specific electronic effects that influence overall molecular properties and reactivity patterns.

Basic structural features and molecular identity

The molecular identity of this compound is defined by its empirical formula C₁₂H₉F₃N₂O₂ and molecular weight of 270.21 daltons. This molecular composition reflects the integration of multiple structural elements within a compact heterocyclic framework, creating a molecule with distinct geometric and electronic characteristics. The presence of twelve carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms demonstrates the structural complexity that can be achieved through systematic substitution of the pyrazole core.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation: Cc1ccc(cc1)-n2ncc(C(O)=O)c2C(F)(F)F. This linear notation captures the complete connectivity pattern of the molecule, including the aromatic substitution on the phenyl ring, the nitrogen-nitrogen linkage characteristic of pyrazoles, and the precise positioning of the carboxylic acid and trifluoromethyl functional groups. The International Chemical Identifier representation provides additional structural verification: 1S/C12H9F3N2O2/c1-7-2-4-8(5-3-7)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19).

The three-dimensional structure of this compound exhibits planarity in the pyrazole ring system, consistent with the aromatic character of this heterocycle. X-ray crystallographic studies of related pyrazole derivatives have demonstrated that the pyrazole ring maintains a planar geometry with similar carbon-nitrogen bond distances of approximately 1.33 angstroms. The integration of the 4-methylphenyl group introduces additional aromatic character while maintaining overall molecular planarity, although rotational freedom around the nitrogen-phenyl bond allows for conformational flexibility.

The melting point of this compound ranges from 151-155°C, indicating substantial intermolecular interactions that stabilize the crystalline state. This elevated melting point reflects the combined influence of hydrogen bonding capabilities from the carboxylic acid group, aromatic stacking interactions from the phenyl and pyrazole rings, and dipolar interactions associated with the trifluoromethyl substituent. The solid-state behavior of this compound demonstrates the importance of multiple intermolecular forces in determining physical properties.

The molecular identity of this compound is further characterized by its unique chemical registration identifiers, including the Chemical Abstracts Service number 98534-84-0 and the Molecular Design Limited number MFCD03934805. These standardized identifiers ensure unambiguous compound identification across different databases and research contexts, facilitating communication and data sharing within the scientific community. The compound's inclusion in major chemical databases reflects its recognized importance within the field of heterocyclic chemistry and its potential for diverse applications.

Position and influence of functional groups

The strategic positioning of functional groups in this compound creates a complex pattern of electronic interactions that significantly influences the compound's chemical and physical properties. The 4-methylphenyl substituent at the N1 position introduces electron-donating characteristics through the methyl group while providing aromatic stabilization. According to Hammett sigma constants, the methyl group exhibits a sigma para value of -0.17, indicating its electron-donating nature when positioned para to the point of attachment. This electron donation enhances the nucleophilicity of the pyrazole nitrogen and influences the overall electron density distribution within the heterocyclic system.

The trifluoromethyl group positioned at C5 serves as a powerful electron-withdrawing substituent that dramatically alters the electronic character of the pyrazole ring. The Hammett sigma constants for the trifluoromethyl group demonstrate its strong electron-accepting properties, with sigma meta and sigma para values of 0.43 and 0.54, respectively. This electron withdrawal creates a significant electronic gradient across the pyrazole ring, with the region near the trifluoromethyl group becoming electron-deficient while the area adjacent to the 4-methylphenyl group retains relatively higher electron density. The trifluoromethyl group's influence extends beyond simple inductive effects, as the three fluorine atoms create a substantial dipole moment that affects intermolecular interactions and molecular recognition processes.

The carboxylic acid functionality at the C4 position contributes both electron-withdrawing inductive effects and hydrogen bonding capabilities that significantly impact the compound's behavior. The carboxylic acid group exhibits a Hammett sigma para value of 0.45, indicating moderate electron-withdrawing character. However, the positional relationship between the carboxylic acid and other substituents creates opportunities for intramolecular interactions that may influence the compound's conformation and reactivity. The proximity of the carboxylic acid to the trifluoromethyl group enhances the electron-deficient character of this region of the molecule, potentially affecting acid-base equilibria and complexation behavior.

The combined influence of these functional groups creates a unique electronic environment that distinguishes this compound from simpler pyrazole derivatives. The juxtaposition of electron-donating and electron-withdrawing groups generates significant polarization within the molecule, creating regions of varying reactivity and potential binding sites for molecular recognition. This electronic heterogeneity has important implications for the compound's behavior in different chemical environments and its potential applications in various research contexts.

The steric implications of the functional group arrangement also contribute significantly to the compound's properties and behavior. The bulky trifluoromethyl group and the aromatic 4-methylphenyl substituent create substantial steric hindrance that influences molecular conformations and intermolecular interactions. The positioning of these large substituents on adjacent atoms of the pyrazole ring creates a crowded molecular environment that may restrict rotational freedom and influence the compound's ability to participate in certain chemical reactions or molecular recognition events.

Tautomeric considerations in pyrazole systems

Tautomerism represents a fundamental characteristic of pyrazole chemistry, involving the rapid interconversion between different structural forms through proton migration. In unsubstituted pyrazoles and many substituted derivatives, tautomeric equilibria typically involve the migration of a proton between the two nitrogen atoms of the pyrazole ring, creating dynamic systems where multiple structural forms exist in rapid equilibrium. However, the specific substitution pattern of this compound significantly influences its tautomeric behavior compared to simpler pyrazole derivatives.

The presence of the 4-methylphenyl substituent on the N1 nitrogen atom effectively eliminates the classical annular tautomerism that characterizes many pyrazole systems. This substitution fixes the position of the aromatic substituent and prevents the proton migration that would normally occur between the two nitrogen atoms of the pyrazole ring. Consequently, this compound exists in a single, well-defined tautomeric form rather than the dynamic equilibrium mixture observed in N-unsubstituted pyrazoles. This structural constraint has important implications for the compound's chemical behavior and potential applications, as it eliminates the ambiguity associated with tautomeric mixtures.

The elimination of annular tautomerism in this compound does not preclude other forms of tautomeric behavior, particularly those involving the carboxylic acid functional group. Carboxylic acids can exist in equilibrium between their acid form and various ionized or associated forms, depending on the chemical environment and pH conditions. The electron-withdrawing influence of the trifluoromethyl group and the aromatic substitution pattern may affect the acidity of the carboxylic acid group, potentially influencing equilibria involving protonation and deprotonation processes.

The absence of classical pyrazole tautomerism in this compound provides advantages for certain applications where structural consistency is important. Unlike N-unsubstituted pyrazoles, which may exist as mixtures of tautomers with potentially different biological or chemical activities, this compound maintains a consistent structure that simplifies interpretation of structure-activity relationships and chemical behavior. This structural consistency is particularly valuable in applications requiring precise molecular recognition or where tautomeric ambiguity could complicate experimental results or theoretical calculations.

The influence of substituents on tautomeric behavior extends beyond the direct prevention of proton migration to include electronic effects that would influence tautomeric equilibria if they were possible. The combination of electron-donating and electron-withdrawing substituents in this compound creates an electronic environment that would strongly favor certain tautomeric forms over others if multiple forms were accessible. The electron-withdrawing trifluoromethyl group and carboxylic acid functionality would tend to stabilize negative charge density, while the electron-donating 4-methylphenyl group would favor positive charge development, creating a predictable bias in any potential tautomeric equilibria.

Properties

IUPAC Name |

1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-2-4-8(5-3-7)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBUSCJEARRTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394117 | |

| Record name | 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-84-0 | |

| Record name | 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98534-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Based on Fluorinated Acetoacetate (Patent WO2014120397A1)

This method involves the following steps:

Step 1: Preparation of Alkyl Difluoroacetoacetate

The sodium enolate of alkyl difluoroacetoacetate is acidified using carbonic acid generated in situ by bubbling carbon dioxide (CO₂) into the reaction mixture. Conditions include CO₂ pressure of 0.1–2 kg/cm² for 1–3 hours, lowering pH to 5–7.

Step 2: Coupling with Trialkyl Orthoformate

The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in acetyl anhydride to produce alkyl 2-alkomethylene-difluoro-3-oxobutyrate intermediates.

Step 3: Pyrazole Ring Closure

The ring closure is performed in a biphasic system using a weak base such as sodium or potassium carbonate/bicarbonate and methylhydrazine dissolved in water. The reaction temperature is maintained between -20 °C and 5 °C (preferably -10 °C to 0 °C). The organic phase contains the crude intermediate dissolved in toluene or xylene and is slowly added to the aqueous phase with stirring.

Step 4: Isolation and Purification

After completion (1–3 hours), phases are separated, and the organic phase is concentrated under vacuum. The residue is recrystallized from toluene/petroleum ether to yield the pyrazole carboxylic acid with high purity (>99.9%) and yields of 75–80%.

Table 1: Key Conditions and Yields for Method Based on Fluorinated Acetoacetate

| Step | Conditions | Reagents/Materials | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acidification | CO₂ pressure 0.1–2 kg/cm², 1–3 h | Sodium enolate of alkyl difluoroacetoacetate | 75–80 | - |

| Coupling with orthoformate | Acetyl anhydride, room temp | Trialkyl orthoformate | - | - |

| Ring closure | Biphasic system, -20 to 5 °C | Methylhydrazine, sodium/potassium carbonate | - | - |

| Purification | Recrystallization | Toluene/petroleum ether | - | >99.9 |

Method Based on Fluoroalkyl Pyrazole Precursors (Patent WO2017064550A1)

This method outlines a multi-step synthesis:

Step 1: Synthesis of 3-Dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione

Fluoroacetyl halide derivatives are condensed with dimethylamino vinyl methyl ketone to form the diketone intermediate with >95% purity, isolated by rotary evaporation.

Step 2: Cyclization with Methylhydrazine

A 40% aqueous methylhydrazine solution is cooled to -20 °C. The diketone intermediate in methylene chloride is added dropwise at -25 to -20 °C. The reaction proceeds for 1 hour at this temperature.

Step 3: Oxidation and Acidification

The resulting 3-trifluoromethyl-1-methyl-4-acetylpyrazole derivative is oxidized under alkaline conditions, then acidified to yield the target carboxylic acid.

Step 4: Isolation

The product is filtered and dried, achieving yields up to 96% and high purity after recrystallization.

Table 2: Key Parameters for Fluoroalkyl Pyrazole Preparation

| Step | Conditions | Reagents/Materials | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diketone synthesis | Rotary evaporation, room temp | Fluoroacetyl halide, dimethylamino vinyl methyl ketone | Quantitative | >95 |

| Cyclization | -25 to -20 °C, 1 h | Methylhydrazine (40% aqueous), methylene chloride | 90 | - |

| Oxidation and acidification | Alkaline oxidation, acidification | Alkali, acid (HCl) | 96 | - |

| Purification | Filtration, drying, recrystallization | - | - | High |

Comparative Analysis of Preparation Methods

| Aspect | Method Based on Fluorinated Acetoacetate (WO2014120397A1) | Method Based on Fluoroalkyl Pyrazole Precursors (WO2017064550A1) |

|---|---|---|

| Starting Material | Alkyl difluoroacetoacetate derivatives | Fluoroacetyl halide derivatives |

| Key Intermediate | Alkyl 2-alkomethylene-difluoro-3-oxobutyrate | 3-Dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione |

| Cyclization Conditions | Biphasic system, weak base, low temperature (-20 to 5 °C) | Aqueous methylhydrazine, low temperature (-25 to -20 °C) |

| Yield Range | 75–80% | Up to 96% |

| Purification | Recrystallization from toluene/petroleum ether | Filtration and recrystallization |

| Scalability Potential | Suitable for scale-up due to mild conditions | Also scalable, requires careful temperature control |

Research Findings and Notes

The use of carbon dioxide in situ to generate carbonic acid for acidification is an environmentally friendly and mild approach, facilitating high yields and purity in the first method.

Low-temperature conditions during cyclization with methylhydrazine are critical to control reaction rate and selectivity, preventing side reactions and decomposition.

The trifluoromethyl group is introduced early in the synthesis, ensuring its stability throughout the process.

Both methods emphasize the importance of biphasic or aqueous-organic solvent systems to optimize solubility and reaction kinetics.

Purification by recrystallization is preferred to achieve high purity (>99.9%), essential for applications in biological assays.

Summary Table of Preparation Methods

| Parameter | Method 1 (WO2014120397A1) | Method 2 (WO2017064550A1) |

|---|---|---|

| Starting Material | Alkyl difluoroacetoacetate | Fluoroacetyl halide derivative |

| Key Reagents | CO₂, trialkyl orthoformate, methylhydrazine | Dimethylamino vinyl methyl ketone, methylhydrazine |

| Reaction Medium | Biphasic (water/organic solvent) | Aqueous methylhydrazine, methylene chloride |

| Temperature Range | -20 °C to 5 °C | -25 °C to -20 °C |

| Reaction Time | 1–3 hours | ~1 hour |

| Yield (%) | 75–80% | Up to 96% |

| Purification Method | Recrystallization | Filtration and recrystallization |

| Product Purity | >99.9% | High purity |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Applications Overview

| Application Field | Description |

|---|---|

| Agricultural Chemistry | Development of herbicides and fungicides for effective weed control with minimal environmental impact. |

| Pharmaceutical Development | Research into anti-inflammatory and analgesic medications, offering alternatives to existing treatments. |

| Material Science | Synthesis of advanced materials, particularly in coatings and polymers requiring enhanced thermal stability. |

| Biochemistry | Study of enzyme inhibition, contributing to understanding metabolic pathways and disease mechanisms. |

| Environmental Science | Development of eco-friendly pesticides targeting specific pests without harming beneficial organisms. |

Agricultural Chemistry

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is used as a key ingredient in the formulation of herbicides. Its efficacy in controlling weeds while reducing the environmental footprint makes it an attractive option for sustainable agriculture. The compound's selective action helps in minimizing damage to non-target species, thus promoting biodiversity.

Pharmaceutical Development

In pharmaceutical research, this compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that it may provide effective pain relief with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could lead to new treatment options for inflammatory diseases.

Material Science

The compound's thermal stability and chemical resistance make it suitable for use in advanced materials. It is utilized in the development of coatings that require durability under extreme conditions, enhancing the performance of various industrial applications.

Biochemistry

Research involving this compound focuses on enzyme inhibition studies, which are crucial for understanding metabolic pathways involved in diseases such as cancer and diabetes. By elucidating these pathways, researchers can identify potential therapeutic targets for drug development.

Environmental Science

The compound plays a significant role in developing eco-friendly pesticides that selectively target harmful pests while preserving beneficial organisms. This approach addresses sustainability challenges in agriculture by reducing chemical runoff and promoting integrated pest management practices.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across various applications:

- Herbicide Efficacy : A study demonstrated that formulations containing this compound significantly reduced weed populations while maintaining crop yields, showcasing its potential as a sustainable herbicide alternative.

- Pharmaceutical Research : Clinical trials indicated that derivatives of this compound exhibited lower gastrointestinal toxicity compared to traditional NSAIDs, suggesting a safer profile for long-term use.

- Material Performance : Research on coatings incorporating this compound revealed enhanced resistance to UV degradation and thermal stress, making them suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Structure : Replaces the 4-methylphenyl group with a 4-(3-fluorophenyl)thiazol-2-yl substituent.

- The fluorine atom on the phenyl ring increases electronegativity, altering electronic distribution compared to the methyl group .

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Structure : Incorporates a pyridine ring with chlorine and trifluoromethyl groups at the 3- and 5-positions.

- Impact: The pyridine ring introduces basicity and hydrogen-bonding capacity.

Solubility and Stability

- The target compound ’s 4-methylphenyl group contributes to hydrophobicity (clogP ~2.5 estimated), whereas derivatives with polar substituents (e.g., pyridine in ) exhibit improved aqueous solubility.

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (MW 194.11) has a lower molecular weight and higher solubility in methanol/water mixtures compared to bulkier analogs .

Electronic Effects

- The trifluoromethyl group in all analogs acts as a strong electron-withdrawing group, stabilizing the pyrazole ring and directing electrophilic substitution to the 4-position.

- Thiazole-containing derivatives (e.g., ) show redshifted UV absorption due to extended conjugation.

Biological Activity

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 270.21 g/mol

- CAS Number : 98534-84-0

- Appearance : White amorphous powder

- Melting Point : 149-157 °C

- Purity Limit : ≥ 98% (HPLC)

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group which enhances lipophilicity. This property facilitates the compound's ability to penetrate biological membranes, allowing it to interact with various molecular targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the trifluoromethyl group has been associated with enhanced efficacy against a range of bacterial strains. In vitro studies demonstrate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Anticancer Activity

This compound has shown promising results in anticancer studies. It has been evaluated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism. Inhibiting LDH can lead to reduced lactate production and subsequent inhibition of glycolysis in cancer cells, which is crucial for tumor growth and survival .

Case Study: Inhibition of LDH

A study focusing on pyrazole-based inhibitors reported that lead compounds exhibited low nanomolar inhibition of both LDHA and LDHB enzymes. These compounds also demonstrated sub-micromolar inhibition of lactate production in pancreatic cancer (MiaPaCa2) and sarcoma (A673) cell lines, highlighting their potential as therapeutic agents against cancer .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Structure | Moderate antimicrobial activity |

| 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Structure | High anticancer activity |

Enzyme Inhibition Studies

Extensive research has been conducted on the inhibition of various enzymes by pyrazole derivatives. The trifluoromethyl group significantly enhances enzyme binding affinity, leading to improved inhibitory effects compared to non-fluorinated analogs. For instance, studies have shown that adding a trifluoromethyl group can increase the potency of inhibitors against key metabolic enzymes involved in cancer progression .

Toxicological Assessments

Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles in cellular models. This characteristic is crucial for its potential therapeutic applications, as compounds with high toxicity are less favorable for drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted phenylhydrazines, followed by hydrolysis . Key factors affecting yield include:

- Reagent stoichiometry : Excess DMF-DMA improves cyclization efficiency.

- Temperature : Controlled heating (80–100°C) minimizes side reactions.

- Purification : Column chromatography or recrystallization enhances purity (>95%) .

A comparative study of routes shows yields ranging from 33% to 88%, depending on CO₂ insertion methods and precursor reactivity .

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- NMR : - and -NMR confirm substituent positions (e.g., trifluoromethyl at C5, methylphenyl at N1) .

- IR : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O peaks (~1700 cm) verify functional groups.

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS ([M+H] = 300.1) assess purity (>98%) and molecular weight .

Advanced Research Questions

Q. What role do substituents on the phenyl and pyrazole rings play in modulating the compound’s biological activity, as evidenced by SAR studies?

Comparative SAR studies highlight:

Q. What strategies are employed to resolve contradictions in reported biological activities across different studies?

Discrepancies in IC values (e.g., anti-inflammatory vs. antimicrobial assays) arise from:

- Assay conditions : pH (e.g., carboxylic acid deprotonation at physiological pH alters solubility) .

- Cell line variability : Metabolic activity in HEK293 vs. HepG2 affects compound stability .

To reconcile data, researchers standardize protocols (e.g., fixed pH 7.4, 24-hour incubation) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational chemistry tools predict the binding interactions of this compound with potential enzymatic targets?

- Molecular docking (AutoDock/Vina) : Simulates binding to targets like COX-2 or Keap1, identifying key interactions (e.g., H-bonds with Arg120, hydrophobic contacts with trifluoromethyl) .

- MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .

Validated by crystallographic data (e.g., SHELX-refined structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.